4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
1,3,4-Oxadiazole derivatives exhibit a wide range of bioactivities due to their structural features, which allow effective binding with different enzymes and receptors in biological systems. These compounds have been explored for their potential in treating various ailments, showcasing significant therapeutic potency. The development of 1,3,4-oxadiazole-based compounds is a topic of interest, contributing to advancements in medicinal chemistry, including anticancer, antibacterial, antifungal, and anti-inflammatory applications, among others (Verma et al., 2019).
Heterocyclic Compounds for Central Nervous System Disorders
Functional chemical groups in heterocycles, such as nitrogen (N), sulfur (S), and oxygen (O), form the basis of compounds with potential Central Nervous System (CNS) activity. These compounds, through various functional groups including oxadiazoles, have shown promise in affecting a range of CNS effects from depression to convulsion, highlighting their significance in the synthesis of novel CNS-acting drugs (Saganuwan, 2017).
Antiparasitic Applications
Oxadiazole rings, including the 1,3,4-oxadiazole variant, have been identified as versatile scaffolds in the development of new chemical entities for antiparasitic drugs. These compounds have been highlighted for their potential in treating parasitic infections, demonstrating the importance of oxadiazole cores in drug development against parasitic diseases (Pitasse-Santos et al., 2017).
Importance in Synthesis of Heterocyclic Compounds
Enaminoketones and enaminonitriles, related to the oxadiazole family, are crucial for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives. These compounds act as versatile building blocks, offering a pathway to a wide array of biologically active molecules and underlining the critical role of oxadiazole derivatives in modern synthetic medicinal chemistry (Negri et al., 2004).
Properties
IUPAC Name |
4-propan-2-ylsulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-5-3-12(4-6-14)15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-11H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMVPYEVGHZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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